An In-depth Technical Guide to 6-Formylpyridine-2-carboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Formylpyridine-2-carboxylic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 6-formylpyridine-2-carboxylic acid, a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery and materials science. This document delves into the compound's core chemical properties, provides detailed synthetic protocols, explores its reactivity, and highlights its applications, with a particular focus on its role in the development of novel therapeutics.
Molecular Overview and Physicochemical Properties
6-Formylpyridine-2-carboxylic acid, also known as 6-formylpicolinic acid, is an organic compound featuring a pyridine ring substituted with a carboxylic acid group at the 2-position and a formyl (aldehyde) group at the 6-position.[1][2] This unique arrangement of functional groups imparts a rich and versatile chemical reactivity to the molecule, making it a valuable intermediate in organic synthesis.[1][3]
The molecular formula of 6-formylpyridine-2-carboxylic acid is C₇H₅NO₃, and it has a molecular weight of 151.12 g/mol .[1][2][4] Its structure is characterized by the presence of three key reactive sites: the pyridine nitrogen, the carboxylic acid, and the aldehyde.[3] The proximity of these functional groups on the pyridine scaffold significantly influences the molecule's electronic properties and reactivity.
Table 1: Physicochemical Properties of 6-Formylpyridine-2-carboxylic Acid
| Property | Value | Source |
| IUPAC Name | 6-formylpyridine-2-carboxylic acid | [2] |
| CAS Number | 499214-11-8 | [2] |
| Molecular Formula | C₇H₅NO₃ | [1][2][4] |
| Molecular Weight | 151.12 g/mol | [1][2][4] |
| Appearance | Solid | |
| SMILES | O=Cc1cccc(n1)C(=O)O | |
| InChI Key | DAUQNAWDINBWER-UHFFFAOYSA-N |
Spectroscopic Signature
The structural features of 6-formylpyridine-2-carboxylic acid give rise to a distinct spectroscopic profile. Understanding its spectral characteristics is crucial for reaction monitoring and product characterization.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the carboxylic acid proton. The aromatic protons will appear as a multiplet in the aromatic region (typically δ 7.0-9.0 ppm). The aldehyde proton will be a singlet in the downfield region (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The carboxylic acid proton will also be a broad singlet, typically found even further downfield (δ 10-13 ppm), and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbonyl carbons of the carboxylic acid and aldehyde will be the most downfield, typically in the range of δ 160-200 ppm.[3] The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm).
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 6-formylpyridine-2-carboxylic acid is characterized by the vibrational frequencies of its functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which is often broadened due to hydrogen bonding.[5] Two distinct carbonyl (C=O) stretching bands will be present: one for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the aldehyde (around 1680-1715 cm⁻¹).[6][7]
2.3. Mass Spectrometry (MS)
In mass spectrometry, 6-formylpyridine-2-carboxylic acid will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of small molecules such as CO, CO₂, and H₂O, providing further structural information.[8] Common fragments may include the loss of the formyl group or the carboxylic acid group.
Synthesis and Reactivity
The synthesis of 6-formylpyridine-2-carboxylic acid can be achieved through various methods, often involving the oxidation of a corresponding methyl or hydroxymethyl precursor.
Experimental Protocol: Synthesis of 6-Formylpyridine-2-carboxylic Acid
This protocol describes a common synthetic route starting from 6-methylpyridine-2-carboxylic acid.
Diagram 1: Synthetic Pathway
Caption: Oxidation of 6-methylpyridine-2-carboxylic acid.
Materials:
-
6-Methylpyridine-2-carboxylic acid
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylpyridine-2-carboxylic acid in dioxane.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the selenium byproduct.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Filter the crude product and wash with cold water.
-
For purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.
Causality: The choice of selenium dioxide as the oxidizing agent is due to its specificity for oxidizing benzylic methyl groups to aldehydes. Dioxane is used as a solvent due to its ability to dissolve the reactants and its relatively high boiling point, suitable for reflux conditions.
Chemical Reactivity and Derivatization
The bifunctional nature of 6-formylpyridine-2-carboxylic acid allows for a wide range of chemical transformations, making it a valuable scaffold for building more complex molecules.[1][3]
Diagram 2: Reactivity of 6-Formylpyridine-2-carboxylic Acid
Caption: Key reactions of the aldehyde and carboxylic acid functionalities.
4.1. Reactions of the Carboxylic Acid Group
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification).[1][9][10] These esters are important intermediates in the synthesis of various derivatives.[11]
-
Amidation: Reaction with amines, often facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC), yields amides.
4.2. Reactions of the Aldehyde Group
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).[1]
-
Oxidation: Stronger oxidizing agents will oxidize the aldehyde to a carboxylic acid, resulting in pyridine-2,6-dicarboxylic acid.
-
Condensation Reactions: The aldehyde group can participate in various condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds.[1]
Applications in Drug Discovery and Medicinal Chemistry
The unique structural motif of 6-formylpyridine-2-carboxylic acid has made it a valuable starting material for the synthesis of biologically active compounds.
5.1. Telomerase Inhibitors
A significant application of this compound is in the development of telomerase inhibitors.[11] Telomerase is an enzyme that is overexpressed in many cancer cells and is crucial for their immortalization. By inhibiting telomerase, it is possible to induce senescence and apoptosis in cancer cells. Derivatives of 6-formylpyridine-2-carboxylic acid, particularly esters and amides, have shown promising in vitro telomerase inhibitory activity and in vivo tumor suppression.[11]
Structure-Activity Relationship (SAR) Insights:
Studies have shown that the nature of the substituent attached to the carboxylate group plays a crucial role in the inhibitory activity. For instance, the 3,4-dichlorothiophenol ester of 6-formylpyridine-2-carboxylic acid has demonstrated high in vitro telomerase inhibitory activity.[11] This suggests that the electronic and steric properties of the ester group are critical for effective binding to the enzyme.
Diagram 3: General Workflow for Telomerase Inhibitor Screening
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- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
